(S)-WAY 100135 dihydrochloride

説明

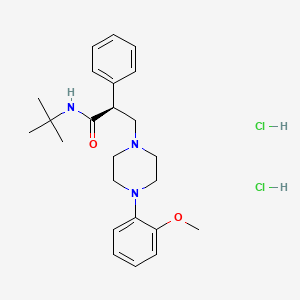

The exact mass of the compound (S)-N-Tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-YL)-2-phenylpropanamide dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H35Cl2N3O2 |

|---|---|

分子量 |

468.5 g/mol |

IUPAC名 |

(2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride |

InChI |

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H/t20-;;/m1../s1 |

InChIキー |

VJGZNBYDSDEOED-FAVHNTAZSA-N |

異性体SMILES |

CC(C)(C)NC(=O)[C@H](CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl |

正規SMILES |

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl |

ピクトグラム |

Environmental Hazard |

同義語 |

N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide WAY 100135 WAY-100135 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-WAY 100135 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective phenylpiperazine derivative that has been instrumental in the elucidation of the physiological and pathological roles of the serotonin (B10506) 1A (5-HT1A) receptor. Initially characterized as a silent antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonism at other serotonin receptor subtypes. This technical guide provides a comprehensive overview of the mechanism of action of (S)-WAY 100135, detailing its receptor binding affinity, functional activity, and impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with quantitative data organized for clarity and comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.

Core Mechanism of Action: A Dual Role at Serotonin Receptors

(S)-WAY 100135 primarily functions as a high-affinity antagonist at the 5-HT1A receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is coupled to inhibitory Gi/o proteins. By blocking the binding of the endogenous ligand serotonin, (S)-WAY 100135 inhibits the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and the modulation of ion channels.

However, the pharmacological activity of (S)-WAY 100135 is not limited to 5-HT1A antagonism. Further investigations have demonstrated that it also exhibits partial agonist activity at 5-HT1D and, to a lesser extent, 5-HT1B receptors.[1][3][4] This multifaceted interaction with the serotonergic system contributes to its complex in vivo effects.

Receptor Binding Affinity

The affinity of (S)-WAY 100135 for various serotonin receptor subtypes has been quantified through radioligand binding assays. These studies consistently demonstrate its high affinity and selectivity for the 5-HT1A receptor.

| Receptor Subtype | Ligand | Parameter | Value | Species | Tissue/Cell Line | Reference(s) |

| 5-HT1A | [3H]8-OH-DPAT | IC50 | 15 nM | Rat | Hippocampus | [2] |

| 5-HT1A | [3H]8-OH-DPAT | IC50 | 34 nM | Rat | Hippocampus | [5] |

| 5-HT1D | - | pKi | 7.58 | Human (recombinant) | - | [1][4] |

| 5-HT1B | - | pKi | 5.82 | Human (recombinant) | - | [1][4] |

| 5-HT1B, 5-HT1C, 5-HT2 | - | IC50 | > 1000 nM | - | - | [2][6] |

| α1-adrenoceptor | - | IC50 | > 1000 nM | - | - | [2][6] |

| α2-adrenoceptor | - | IC50 | > 1000 nM | - | - | [2][6] |

| D2 receptor | - | IC50 | > 1000 nM | - | - | [2][6] |

Functional Activity

The functional consequences of (S)-WAY 100135 binding have been assessed using a variety of in vitro and in vivo techniques, revealing its antagonist and partial agonist properties.

| Assay Type | Model System | Observed Effect | Inferred Activity | Reference(s) |

| Adenylyl Cyclase Inhibition | Guinea Pig Hippocampal Membranes | Antagonism of 5-HT-induced inhibition of forskolin-stimulated adenylyl cyclase | 5-HT1A Antagonist | |

| [35S]GTPγS Binding | Rat Hippocampal Membranes | No stimulation of [35S]GTPγS binding | Silent 5-HT1A Antagonist | |

| Electrophysiology (Dorsal Raphe Nucleus) | Anesthetized Cats | Weakly attenuated 8-OH-DPAT-induced inhibition of neuronal firing; moderately depressed neuronal activity alone. | Partial Agonist at 5-HT1A autoreceptors | [7] |

| In Vivo Microdialysis (Hippocampus) | Anesthetized Rats | Dose-dependently reversed 8-OH-DPAT-induced decrease in extracellular 5-HT; induced a transient decrease in 5-HT when given alone. | 5-HT1A Antagonist; Partial Agonist at somatodendritic 5-HT1A autoreceptors | [8] |

Signaling Pathways

The primary signaling pathway affected by (S)-WAY 100135 is the 5-HT1A receptor-mediated Gi/o pathway. As an antagonist, it blocks the serotonin-induced dissociation of the Gαi/o subunit from the Gβγ dimer, thereby preventing the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is adapted from studies determining the binding affinity of compounds for the 5-HT1A receptor.

Objective: To determine the inhibitory concentration (IC50) of (S)-WAY 100135 for the 5-HT1A receptor.

Materials:

-

Rat hippocampal tissue

-

[3H]8-OH-DPAT (radioligand)

-

(S)-WAY 100135 dihydrochloride

-

Serotonin (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of (S)-WAY 100135. For determination of non-specific binding, use a high concentration of unlabeled serotonin (e.g., 10 µM).

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (S)-WAY 100135 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Serotonin Release

This protocol is based on studies investigating the effect of (S)-WAY 100135 on extracellular serotonin levels in the rat hippocampus.[8]

Objective: To measure the effect of (S)-WAY 100135 on basal and 8-OH-DPAT-stimulated serotonin release in the ventral hippocampus of anesthetized rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

(+/-)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

-

Microdialysis probes (e.g., 4 mm tip)

-

Perfusion solution (e.g., artificial cerebrospinal fluid)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., with chloral (B1216628) hydrate) and place it in a stereotaxic frame.

-

Probe Implantation: Implant a microdialysis probe into the ventral hippocampus.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., 20 minutes) into vials containing an antioxidant.

-

Drug Administration: Administer (S)-WAY 100135 and/or 8-OH-DPAT systemically (e.g., subcutaneously).

-

Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express serotonin levels as a percentage of the baseline pre-drug administration levels.

Electrophysiological Recording in the Dorsal Raphe Nucleus

This protocol is a generalized procedure based on studies examining the effects of (S)-WAY 100135 on the firing of serotonergic neurons in the dorsal raphe nucleus of anesthetized cats.[7]

Objective: To determine the effect of (S)-WAY 100135 on the spontaneous and 8-OH-DPAT-inhibited firing rate of dorsal raphe neurons.

Materials:

-

Adult cats

-

This compound

-

8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

-

Anesthetic (e.g., chloralose)

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., glass micropipettes filled with NaCl and pontamine sky blue)

-

Amplifier and data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the cat and place it in a stereotaxic frame.

-

Electrode Placement: Lower a recording microelectrode into the dorsal raphe nucleus.

-

Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Baseline Recording: Record the baseline firing rate of an identified neuron.

-

Drug Administration: Administer (S)-WAY 100135 and/or 8-OH-DPAT intravenously.

-

Recording: Continuously record the firing rate of the neuron before, during, and after drug administration.

-

Histological Verification: At the end of the experiment, eject pontamine sky blue from the electrode tip to mark the recording site for later histological verification.

-

Data Analysis: Analyze the changes in neuronal firing rate in response to drug administration.

Conclusion

This compound is a valuable pharmacological tool with a well-defined, albeit complex, mechanism of action. Its primary role as a potent and selective 5-HT1A receptor antagonist is complemented by its partial agonist activity at 5-HT1D and 5-HT1B receptors. This dual functionality underscores the importance of comprehensive pharmacological profiling in drug development. The detailed experimental protocols and compiled data presented in this guide offer a robust resource for researchers and scientists working to further understand the intricacies of the serotonergic system and to develop novel therapeutics targeting these pathways. The provided visualizations of signaling pathways and experimental workflows serve to enhance the conceptual understanding of the molecular interactions of (S)-WAY 100135.

References

- 1. WAY-100135 - Wikipedia [en.wikipedia.org]

- 2. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 3. Way 100135 - Immunomart [immunomart.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of (S)-WAY 100135 Dihydrochloride: A Technical Guide

Introduction: (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist, has played a pivotal role in the elucidation of the physiological and pathological functions of the serotonergic system. Its discovery in the early 1990s provided researchers with a valuable tool to probe the intricacies of 5-HT1A receptor signaling and its implications in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of (S)-WAY 100135 dihydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

(S)-WAY 100135, chemically known as (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide, emerged from a research program at Wyeth-Ayerst Research aimed at developing selective ligands for serotonin (B10506) receptors. The seminal research, published in 1993, identified (S)-WAY 100135 as a compound with high affinity and selectivity for the 5-HT1A receptor.[1][2][3] This discovery was significant as it provided a more selective antagonist than previously available tools, enabling more precise investigations into the role of 5-HT1A receptors.

Initial studies highlighted its antagonist properties at both presynaptic somatodendritic 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors.[2] However, subsequent research revealed a more complex pharmacological profile, indicating that (S)-WAY 100135 also exhibits partial agonist activity at the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor.[4][5] These findings led to the development of a related compound, WAY-100635, in an effort to obtain an even more selective and potent 5-HT1A antagonist.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride |

| Molecular Formula | C24H33N3O2.2HCl |

| Molecular Weight | 468.47 g/mol |

| CAS Number | 149007-54-5 |

| Appearance | White to off-white solid powder[5] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO to 100 mM and in water to 5 mM with gentle warming or 10 mM with sonication. |

Pharmacological Profile: Binding Affinity and Selectivity

(S)-WAY 100135 is characterized by its high affinity for the 5-HT1A receptor. Its selectivity has been evaluated against a panel of other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor | IC50 (nM) | pKi | Reference |

| 5-HT1A | 15 | - | |

| 5-HT1A (rat hippocampus) | 34 | - | [1] |

| 5-HT1B | >1000 | 5.82 | [4] |

| 5-HT1C | >1000 | - | |

| 5-HT1D | - | 7.58 | [4] |

| 5-HT2 | >1000 | - | |

| α1-adrenergic | >1000 | - | |

| α2-adrenergic | >1000 | - | |

| D2 (Dopamine) | >1000 | - |

Experimental Protocols

Synthesis of this compound

While the seminal 1993 publication by Cliffe et al. in the Journal of Medicinal Chemistry outlines the synthesis, detailed step-by-step protocols are often proprietary. However, the general synthetic route involves the coupling of (S)-2-phenyl-3-(1-piperazinyl)propanoic acid with N-tert-butylamine, followed by the arylation of the piperazine (B1678402) nitrogen with 2-methoxyphenyl bromide. The final product is then converted to its dihydrochloride salt. For research purposes, this compound is commercially available from various suppliers.[1][5]

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes (source of 5-HT1A receptors)

-

[3H]8-OH-DPAT (radioligand)

-

This compound (test compound)

-

8-OH-DPAT (unlabeled ligand for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In test tubes, combine rat hippocampal membranes, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of (S)-WAY 100135.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled 8-OH-DPAT.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of (S)-WAY 100135 that inhibits 50% of specific [3H]8-OH-DPAT binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measuring Extracellular 5-HT Levels

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Procedure:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the desired brain region (e.g., ventral hippocampus) of an anesthetized rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., subcutaneously).

-

Analysis: Analyze the concentration of serotonin (5-HT) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: Compare the 5-HT levels before and after drug administration to determine the effect of (S)-WAY 100135 on serotonin release.

Visualizations

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling cascade and its modulation by (S)-WAY 100135.

Experimental Workflow for Characterizing a Novel 5-HT1A Antagonist

Caption: A generalized experimental workflow for the preclinical characterization of a novel 5-HT1A receptor antagonist.

References

- 1. (S)-WAY 100135, 5-HT1A receptor antagonist (CAS 149007-54-5) | Abcam [abcam.com]

- 2. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WAY-100135 - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

(S)-WAY 100135 dihydrochloride chemical structure and properties

Introduction

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. It is a member of the phenylpiperazine class of compounds and is widely utilized in neuroscience research as a tool to investigate the physiological and behavioral roles of the 5-HT1A receptor. This receptor is implicated in a variety of neurological processes, including anxiety, mood regulation, and cognition. (S)-WAY 100135 acts on both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors, making it a valuable agent for dissecting the complexities of the serotonergic system.[1] This document provides a comprehensive overview of its chemical structure, properties, pharmacology, and key experimental applications.

Chemical Structure and Properties

(S)-WAY 100135 dihydrochloride is the (S)-enantiomer of WAY 100135, supplied as a dihydrochloride salt. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride[2] |

| CAS Number | 149007-54-5[1] |

| Molecular Formula | C₂₄H₃₃N₃O₂·2HCl |

| Molecular Weight | 468.47 g/mol [1] |

| Appearance | White to off-white solid[3] |

| Purity | ≥98%[1] |

| Solubility | Soluble to 5 mM in water (with gentle warming) and to 100 mM in DMSO. |

| Storage | Desiccate at +4°C for short-term storage or -20°C for long-term storage.[3] |

| Canonical SMILES | CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl |

Pharmacological Profile

(S)-WAY 100135 is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a silent antagonist. This means it binds to the receptor without initiating a biological response, thereby blocking the effects of endogenous serotonin and other 5-HT1A agonists.

Binding Affinity and Selectivity

The compound's primary pharmacological action is the potent and selective antagonism of the 5-HT1A receptor.[1] However, some studies indicate it may also possess partial agonist activity at 5-HT1D and, to a lesser extent, 5-HT1B receptors.[3][4][5] One study also suggests it may act as a partial agonist at somatodendritic 5-HT1A autoreceptors, as it can induce a transient decrease in hippocampal 5-HT levels when administered alone.[6] Its selectivity is high over other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors.[1]

Table 2: Pharmacological Data for (S)-WAY 100135

| Parameter | Receptor | Species/Tissue | Value |

| IC₅₀ | 5-HT1A | 15 nM[1], 33.9 nM[7], 34 nM[8] | |

| IC₅₀ | 5-HT1B, 5-HT1C, 5-HT2, α₁, α₂, D₂ | > 1000 nM[1] | |

| pKi | 5-HT1D | 7.58[3][4][5] | |

| pKi | 5-HT1B | 5.82[3][4][5] | |

| pA₂ | 5-HT1A | Guinea-pig ileum | 7.2[8] |

Mechanism of Action and Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/Go).[9][10] Upon activation by an agonist, the Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[10][11] The opening of GIRK channels causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. As an antagonist, (S)-WAY 100135 binds to the 5-HT1A receptor but does not trigger this cascade, instead preventing agonists from binding and initiating these downstream effects.

Key Experimental Protocols

(S)-WAY 100135 is a critical tool in behavioral and neurochemical studies. Below are detailed methodologies for two common experimental paradigms where this compound is employed.

Anxiolytic Activity Assessment: The Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test leverages the conflict between the animal's innate fear of open, elevated spaces and its desire to explore a novel environment. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated above the floor (e.g., 80 cm). It consists of two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) of the same size, arranged opposite each other.[12][13]

-

Animal Handling and Habituation: Mice should be handled by the experimenter for several days prior to testing to reduce stress. On the testing day, animals are brought to the testing room and allowed to habituate for at least 30-60 minutes.[14][15]

-

Drug Administration: (S)-WAY 100135 is dissolved in a suitable vehicle (e.g., saline). A typical anxiolytic dose in mice is 10 mg/kg, administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 15-30 minutes before the test.

-

Test Procedure:

-

The maze is cleaned with a 10% isopropyl alcohol solution between trials to eliminate olfactory cues.[16]

-

A mouse is placed in the central square of the maze, facing one of the closed arms.[13][14]

-

The animal is allowed to freely explore the maze for a 5-10 minute period.[13][15]

-

Behavior is recorded by an overhead video camera and analyzed using tracking software or by a trained observer.

-

-

Data Analysis: Key parameters measured include:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).

-

Neurotransmitter Release: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentration of extracellular substances, such as neurotransmitters and their metabolites, in specific brain regions of freely moving animals. It is used to demonstrate the antagonist properties of (S)-WAY 100135 by showing its ability to block the effects of 5-HT1A agonists on serotonin release.

Methodology:

-

Surgical Preparation:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region like the ventral hippocampus or dorsal raphe nucleus.[17]

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[18] A serotonin reuptake inhibitor is often included in the aCSF to obtain detectable basal levels of 5-HT.[17]

-

After a stabilization period to establish a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

Sample Analysis:

-

The concentration of serotonin in the collected dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

References

- 1. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. medkoo.com [medkoo.com]

- 4. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]

- 5. WAY-100135 - Wikipedia [en.wikipedia.org]

- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mmpc.org [mmpc.org]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated plus maze protocol [protocols.io]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. albany.edu [albany.edu]

- 17. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

(S)-WAY 100135 Dihydrochloride: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding profile of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and signaling pathway interactions.

Receptor Binding Affinity

(S)-WAY 100135 dihydrochloride is well-characterized as a high-affinity antagonist for the serotonin (B10506) 1A (5-HT1A) receptor. Its selectivity for the 5-HT1A subtype over other serotonin and neurotransmitter receptors is a key feature of its pharmacological profile.

Quantitative Binding Data

The binding affinity of this compound is typically determined through radioligand binding assays. The following table summarizes the available quantitative data for its interaction with various receptors.

| Receptor | Binding Affinity Parameter | Value | Notes |

| 5-HT1A | IC50 | 15 nM | Potent antagonism |

| IC50 | 34 nM (rat hippocampus)[1] | ||

| 5-HT1B | IC50 | > 1000 nM | Low affinity |

| pKi | 5.82[2] | Partial agonist activity to a lesser extent | |

| 5-HT1C | IC50 | > 1000 nM | Low affinity |

| 5-HT1D | pKi | 7.58[2] | Partial agonist activity |

| 5-HT2 | IC50 | > 1000 nM | Low affinity |

| α1-adrenergic | IC50 | > 1000 nM | Low affinity |

| α2-adrenergic | IC50 | > 1000 nM | Low affinity |

| D2 (Dopamine) | IC50 | > 1000 nM | Low affinity |

IC50: The half maximal inhibitory concentration, which represents the concentration of a drug that is required for 50% inhibition in vitro. pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for compounds like this compound is predominantly achieved through competitive radioligand binding assays. Below is a detailed, representative methodology.

Membrane Preparation

-

Tissue Source: Brain tissue, typically from rat hippocampus or cortex, or cultured cells expressing the target receptor (e.g., 5-HT1A) are used.

-

Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous neurotransmitters and other interfering substances.

-

Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

Competitive Binding Assay

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).

-

Increasing concentrations of the unlabeled competitor drug, this compound.

-

The prepared cell membranes.

-

Incubation buffer.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of (S)-WAY 100135. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

(S)-WAY 100135, as an antagonist of the 5-HT1A receptor, blocks the downstream signaling cascades typically initiated by the binding of the endogenous agonist, serotonin. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Upon activation by an agonist, the 5-HT1A receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. By blocking the initial binding of serotonin, (S)-WAY 100135 prevents these downstream events.

Logical Relationships in Drug-Receptor Interaction

The interaction between (S)-WAY 100135 and the 5-HT1A receptor can be understood through the principles of competitive antagonism.

References

An In-Depth Technical Guide to the Selectivity and Potency of (S)-WAY 100135 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-WAY 100135 dihydrochloride (B599025) is a phenylpiperazine derivative widely utilized in neuroscience research as a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. Initially lauded for its high selectivity, subsequent investigations have revealed a more complex pharmacological profile, including activity at other serotonin receptor subtypes. This technical guide provides a comprehensive overview of the selectivity and potency of (S)-WAY 100135, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing relevant biological and experimental workflows. This document is intended to serve as a detailed resource for researchers employing (S)-WAY 100135 in their studies.

Introduction

The 5-HT1A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gi/o proteins, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of numerous neuropsychiatric disorders, including anxiety and depression. Consequently, ligands that selectively target the 5-HT1A receptor are invaluable tools for elucidating its physiological roles and for the development of novel therapeutics. (S)-WAY 100135 emerged as a key pharmacological probe due to its high affinity and antagonist activity at this receptor. This guide synthesizes the available data to provide a nuanced understanding of its molecular interactions and functional effects.

Selectivity and Potency: A Quantitative Overview

The affinity and potency of (S)-WAY 100135 have been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its interaction with the 5-HT1A receptor and its selectivity over other receptor types.

Table 1: Receptor Binding Affinity of (S)-WAY 100135

| Receptor | Species | Preparation | Radioligand | Affinity (Kᵢ) / IC₅₀ | Reference(s) |

| 5-HT₁A | Rat | Hippocampal Membranes | [³H]8-OH-DPAT | IC₅₀ = 15 nM | [1][2] |

| 5-HT₁A | Rat | Hippocampal Membranes | [³H]8-OH-DPAT | IC₅₀ = 34 nM | [3] |

| 5-HT₁D | - | - | - | pKᵢ = 7.58 | [4] |

| 5-HT₁B | - | - | - | pKᵢ = 5.82 | [4] |

Table 2: Selectivity Profile of (S)-WAY 100135

| Receptor | Affinity (IC₅₀) | Reference(s) |

| 5-HT₁B | > 1000 nM | [1] |

| 5-HT₁C | > 1000 nM | [1] |

| 5-HT₂ | > 1000 nM | [1] |

| α₁-Adrenergic | > 1000 nM | [1] |

| α₂-Adrenergic | > 1000 nM | [1] |

| D₂ (Dopamine) | > 1000 nM | [1] |

Note: While initially reported to be highly selective, further studies have shown that (S)-WAY 100135 also acts as a partial agonist at the 5-HT1D receptor with an affinity comparable to its affinity for the 5-HT1A receptor.[4] It has significantly lower affinity for the 5-HT1B receptor.[4]

Table 3: Functional Potency of (S)-WAY 100135

| Assay | Species/System | Effect | Potency | Reference(s) |

| Antagonism of 8-OH-DPAT-induced decrease in extracellular 5-HT | Rat (in vivo microdialysis) | Reversal of agonist effect | ED₅₀ ≈ 3.3 mg/kg | [5] |

| Antagonism of 5-carboxamido-tryptamine-evoked contractions | Guinea-pig ileum | Antagonist | pA₂ = 7.2 | [3] |

| Inhibition of dorsal raphe neuronal firing | Anesthetised Rat | Antagonism of 8-OH-DPAT | - | [3] |

| Attenuation of 8-OH-DPAT-induced hyperglycemia | Conscious Rat | Antagonist | MED = 1 mg/kg (i.v.) | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the selectivity and potency of (S)-WAY 100135.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of (S)-WAY 100135 for the 5-HT1A receptor.

Materials:

-

Tissue Preparation: Hippocampal tissue from rats.

-

Buffers: Tris-HCl buffer (50 mM, pH 7.4), with and without MgCl₂.

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT), a 5-HT1A receptor agonist.

-

Competitor: (S)-WAY 100135 dihydrochloride.

-

Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³H]8-OH-DPAT (at a concentration close to its Kₔ), and varying concentrations of (S)-WAY 100135.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of [³H]8-OH-DPAT (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional cAMP Assays

Given that the 5-HT1A receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the functional antagonist activity of (S)-WAY 100135 at the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Culture Media: Appropriate cell culture media and supplements.

-

Agonist: A 5-HT1A receptor agonist such as 8-OH-DPAT.

-

Antagonist: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Culture the 5-HT1A expressing cells to an appropriate confluency.

-

Assay Preparation: Seed the cells into 96- or 384-well plates and allow them to attach overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of (S)-WAY 100135 for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (e.g., the EC₈₀ of 8-OH-DPAT) in the presence of forskolin to stimulate adenylyl cyclase.

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of (S)-WAY 100135 to determine its IC₅₀ for antagonizing the agonist-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the functional consequences of receptor modulation.

Objective: To evaluate the effect of (S)-WAY 100135 on basal and agonist-induced changes in extracellular serotonin levels in a specific brain region (e.g., the hippocampus).

Materials:

-

Animals: Adult male rats.

-

Surgical Equipment: Stereotaxic apparatus, anesthesia, microdialysis probes.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Drugs: this compound, 8-OH-DPAT.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for serotonin quantification.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the desired brain region (e.g., ventral hippocampus).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer (S)-WAY 100135 (e.g., via subcutaneous injection) and continue collecting dialysate samples. To test for antagonist effects, administer a 5-HT1A agonist like 8-OH-DPAT after the antagonist.

-

Sample Analysis: Analyze the collected dialysate samples for serotonin content using HPLC-ED.

-

Data Analysis: Express the serotonin concentrations as a percentage of the mean baseline levels. Use appropriate statistical analyses to determine the significance of any changes observed after drug administration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of (S)-WAY 100135.

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Logical flow of a Schild analysis for antagonist characterization.

Conclusion

This compound is a potent antagonist of the 5-HT1A receptor, exhibiting high affinity and selectivity over many other neurotransmitter receptors. However, its pharmacological profile is not entirely specific, with notable partial agonist activity at the 5-HT1D receptor. This guide has provided a detailed summary of its selectivity and potency, outlined the key experimental methodologies used for its characterization, and visualized the relevant biological and experimental frameworks. A thorough understanding of these details is crucial for the accurate interpretation of experimental results and for the advancement of research into the role of the 5-HT1A receptor in health and disease. Researchers should consider the potential off-target effects of (S)-WAY 100135, particularly at the 5-HT1D receptor, when designing and interpreting their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

An In-Depth Technical Guide to (S)-WAY 100135 Dihydrochloride: A Potent 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of mood, anxiety, and cognition. This technical guide provides a comprehensive overview of (S)-WAY 100135, detailing its chemical properties, mechanism of action, and its utility as a research tool. We present a compilation of its binding affinity and functional activity data, alongside detailed protocols for key in vitro and in vivo experimental procedures. This document aims to serve as a valuable resource for researchers in neuroscience and drug development, facilitating the effective use of (S)-WAY 100135 in elucidating the physiological and pathological roles of the 5-HT1A receptor.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter system implicated in a wide array of physiological and behavioral processes. Among the numerous 5-HT receptor subtypes, the 5-HT1A receptor has garnered significant attention due to its role in the pathophysiology of psychiatric disorders such as anxiety and depression. (S)-WAY 100135 dihydrochloride has emerged as a valuable pharmacological tool for investigating the function of this receptor. It is the (S)-enantiomer of WAY 100135, exhibiting greater potency as a 5-HT1A antagonist. This guide will delve into the technical details of this compound, providing the necessary information for its application in research settings.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals. Its systematic IUPAC name is (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride.

| Property | Value |

| Chemical Formula | C₂₄H₃₃N₃O₂ · 2HCl |

| Molecular Weight | 468.47 g/mol [1] |

| CAS Number | 149007-54-5[1] |

| Appearance | White to off-white solid powder |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in DMSO (to 100 mM) and water (to 5-10 mM with gentle warming or sonication)[1] |

| Storage | Desiccate at +4°C[1] |

Pharmacological Profile

Binding Affinity and Selectivity

(S)-WAY 100135 is a potent antagonist at the 5-HT1A receptor with high selectivity over other serotonin receptor subtypes and other neurotransmitter receptors. Quantitative data on its binding affinity and functional antagonism are summarized in the tables below.

Table 1: Binding Affinity and Functional Antagonism of (S)-WAY 100135 at the 5-HT1A Receptor

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| IC₅₀ | Rat | Hippocampus | 15 nM | |

| IC₅₀ | Rat | Hippocampus | 34 nM | [2] |

| IC₅₀ | - | - | 33.9 nM |

Table 2: Selectivity Profile of (S)-WAY 100135

| Receptor | IC₅₀ (nM) | Reference |

| 5-HT₁ₐ | 15 | |

| 5-HT₁ₒ | > 1000 | |

| 5-HT₁c | > 1000 | |

| 5-HT₂ | > 1000 | |

| α₁-adrenergic | > 1000 | |

| α₂-adrenergic | > 1000 | |

| D₂ dopamine | > 1000 |

Partial Agonist Activity

While primarily a potent 5-HT1A antagonist, further studies have revealed that WAY-100135 also exhibits partial agonist activity at 5-HT1D and, to a lesser extent, 5-HT1B receptors.[1][3][4] This is an important consideration for researchers when interpreting experimental results.

Table 3: Partial Agonist Activity of WAY-100135

| Receptor | pKi | Reference |

| 5-HT₁ₒ | 7.58 | [1][3][4] |

| 5-HT₁ₒ | 5.82 | [1][3][4] |

Mechanism of Action and Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o. Antagonism of this receptor by (S)-WAY 100135 blocks the downstream signaling cascades initiated by the binding of serotonin.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of (S)-WAY 100135.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (S)-WAY 100135 for the 5-HT1A receptor using the radiolabeled agonist [³H]-8-OH-DPAT.

Materials:

-

Rat hippocampal membranes

-

[³H]-8-OH-DPAT (radioligand)

-

This compound (competitor)

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1% ascorbic acid, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of (S)-WAY 100135 in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM, for non-specific binding), or 50 µL of the (S)-WAY 100135 dilutions.

-

Add 50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM) to each well.

-

Add 150 µL of the rat hippocampal membrane preparation (protein concentration ~100 µ g/well ) to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of (S)-WAY 100135 by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the procedure for in vivo microdialysis in the rat hippocampus to measure changes in extracellular serotonin levels following the administration of (S)-WAY 100135.[5]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4

-

This compound

-

8-OH-DPAT (5-HT1A agonist)

-

HPLC system with electrochemical detection

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the ventral hippocampus.

-

Allow the animal to recover for at least 48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours.

-

Administer (S)-WAY 100135 (e.g., 0.63-20 mg/kg, s.c.) or vehicle.

-

To confirm antagonist activity, a separate group of animals can be pre-treated with (S)-WAY 100135 followed by the administration of the 5-HT1A agonist 8-OH-DPAT (e.g., 0.1 mg/kg, s.c.).

-

Continue collecting dialysate samples for at least 3 hours post-injection.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

-

Express the results as a percentage of the mean baseline serotonin concentration.

Single-Unit Electrophysiology

This protocol describes the in vivo recording of dorsal raphe nucleus (DRN) serotonergic neuron firing in anesthetized rats to assess the antagonist properties of (S)-WAY 100135.[6]

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Recording microelectrodes (glass micropipettes filled with 2M NaCl)

-

Amplifier and data acquisition system

-

Anesthetic (e.g., chloral (B1216628) hydrate)

-

This compound

-

8-OH-DPAT

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Lower a recording microelectrode into the DRN.

-

Identify serotonergic neurons based on their characteristic slow and regular firing pattern.

-

Record the baseline firing rate for at least 5 minutes.

-

Administer (S)-WAY 100135 intravenously (e.g., 0.025-1.0 mg/kg).[6]

-

To assess antagonist activity, administer the 5-HT1A agonist 8-OH-DPAT following pre-treatment with (S)-WAY 100135.

-

Record the changes in neuronal firing rate.

-

Analyze the data by calculating the percentage change in firing rate from baseline.

Downstream Signaling Analysis

Adenylyl Cyclase Activity Assay

This assay measures the ability of (S)-WAY 100135 to block the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Rat hippocampal membranes

-

ATP

-

This compound

-

5-HT or a 5-HT1A agonist (e.g., 8-OH-DPAT)

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

cAMP assay kit (e.g., ELISA or RIA)

Procedure:

-

Pre-incubate hippocampal membranes with (S)-WAY 100135 or vehicle for 15 minutes at 30°C.

-

Add a 5-HT1A agonist (e.g., 8-OH-DPAT) to stimulate the receptor.

-

Add forskolin (to stimulate adenylyl cyclase) and ATP (as a substrate).

-

Incubate for 15 minutes at 30°C.

-

Terminate the reaction by boiling or adding a stop solution.

-

Measure the amount of cAMP produced using a commercial assay kit.

-

Determine the ability of (S)-WAY 100135 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the effect of (S)-WAY 100135 on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of 5-HT1A receptor signaling.

Materials:

-

Cell line expressing 5-HT1A receptors (e.g., HEK293 or CHO cells)

-

This compound

-

5-HT or a 5-HT1A agonist

-

Lysis buffer

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture cells to ~80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of (S)-WAY 100135 for 30 minutes.

-

Stimulate the cells with a 5-HT1A agonist for 5-15 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

Conclusion

This compound is a potent and selective 5-HT1A receptor antagonist that serves as an indispensable tool in neuroscience research. Its well-characterized pharmacological profile, including its high affinity for the 5-HT1A receptor and selectivity over other receptors, makes it ideal for investigating the role of this receptor in various physiological and pathological conditions. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of the serotonergic system and the development of novel therapeutics for psychiatric and neurological disorders. Researchers should, however, remain mindful of its partial agonist activity at 5-HT1D/1B receptors when interpreting their findings.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]

- 4. WAY-100135 - Wikipedia [en.wikipedia.org]

- 5. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-WAY 100135 Dihydrochloride: A Technical Guide for Central Nervous System Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of mood, cognition, and anxiety. This technical guide provides a comprehensive overview of (S)-WAY 100135, its mechanism of action, receptor binding profile, and its application in central nervous system (CNS) research. Detailed experimental protocols for its use in radioligand binding assays, in vivo microdialysis, and behavioral studies are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate robust and reproducible research.

Introduction

(S)-WAY 100135 is a phenylpiperazine derivative that has been instrumental in elucidating the physiological and pathological roles of the 5-HT1A receptor.[1] As a selective antagonist, it blocks the effects of serotonin and other 5-HT1A agonists at both presynaptic autoreceptors, located on serotonergic neurons in the raphe nuclei, and postsynaptic receptors found in various brain regions, including the hippocampus, septum, and cortex.[2][3] Its utility in CNS research spans from investigating the neurobiology of anxiety and depression to exploring potential therapeutic avenues for cognitive disorders.[4][5]

Mechanism of Action

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[2] Agonist binding to the 5-HT1A receptor initiates a signaling cascade that primarily results in neuronal inhibition. This is achieved through two main effector pathways:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

-

Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated βγ-subunits of the G-protein directly bind to and activate GIRK channels, causing an efflux of potassium ions (K+) from the neuron.[6][7] This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

(S)-WAY 100135, as a competitive antagonist, binds to the 5-HT1A receptor but does not elicit this intracellular response. Instead, it prevents serotonin and other agonists from binding, thereby blocking their inhibitory effects.[2]

Figure 1: 5-HT1A Receptor Signaling and Antagonism by (S)-WAY 100135.

Receptor Binding Profile and Selectivity

(S)-WAY 100135 exhibits high affinity for the 5-HT1A receptor, with reported IC50 values in the low nanomolar range.[3][8] Its selectivity is a crucial aspect of its utility as a research tool. The following table summarizes the binding affinities of (S)-WAY 100135 for various receptors.

| Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | pKi | Reference(s) |

| 5-HT1A | Rat | Radioligand Binding ([3H]8-OH-DPAT) | - | 15 | - | |

| 5-HT1A | Rat | Radioligand Binding ([3H]8-OH-DPAT) | - | 33.9 | - | [8] |

| 5-HT1B | Human | Radioligand Binding | - | >1000 | 5.82 | |

| 5-HT1C | Human | Radioligand Binding | - | >1000 | - | |

| 5-HT1D | Human | Radioligand Binding | - | - | 7.58 | |

| 5-HT2 | Human | Radioligand Binding | - | >1000 | - | |

| α1-adrenergic | Human | Radioligand Binding | - | >1000 | - | |

| α2-adrenergic | Human | Radioligand Binding | - | >1000 | - | |

| Dopamine D2 | Rat | Radioligand Binding ([3H]spiperone) | 389.05 | >1000 | 6.41 | [9] |

Lower Ki and IC50 values indicate higher binding affinity. pKi is the negative logarithm of the Ki value.

While highly selective for the 5-HT1A receptor, some studies indicate that (S)-WAY 100135 may also act as a partial agonist at the 5-HT1D receptor and possesses some affinity for the 5-HT1B receptor.[1] Researchers should consider these potential off-target effects in the interpretation of their results.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of (S)-WAY 100135 for the 5-HT1A receptor using competitive binding with a radiolabeled agonist, [3H]8-OH-DPAT.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or recombinant cell lines).

-

[3H]8-OH-DPAT (radioligand).

-

(S)-WAY 100135 dihydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[10]

-

Non-specific binding control: 10 µM Serotonin.[11]

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of (S)-WAY 100135.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]8-OH-DPAT, and either assay buffer (for total binding), serotonin (for non-specific binding), or a dilution of (S)-WAY 100135.[10]

-

Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[10]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[10]

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.[10]

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of (S)-WAY 100135 that inhibits 50% of specific [3H]8-OH-DPAT binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vivo Microdialysis

This protocol outlines the measurement of extracellular serotonin levels in the rat hippocampus following the administration of (S)-WAY 100135.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2.

-

This compound.

-

HPLC system with electrochemical detection.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the hippocampus.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal serotonin levels.

-

Administer (S)-WAY 100135 systemically (e.g., subcutaneously or intraperitoneally).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.[12]

Data Analysis:

-

Quantify the serotonin concentration in each sample.

-

Express the post-injection serotonin levels as a percentage of the baseline levels.

-

Analyze the time course of changes in extracellular serotonin.

Figure 2: Experimental Workflow for In Vivo Microdialysis.

Elevated Plus-Maze Test

This protocol is used to assess the anxiolytic-like effects of (S)-WAY 100135 in mice.[4]

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).

-

Video tracking software.

-

This compound.

-

Vehicle control (e.g., saline).

Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the test.[13]

-

Administer (S)-WAY 100135 or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes). Doses can range from 2.5 to 20.0 mg/kg.[4]

-

Place the mouse in the center of the elevated plus-maze, facing an open arm.[14]

-

Allow the mouse to explore the maze for a 5-minute period.[15]

-

Record the session using a video camera positioned above the maze.

-

Clean the maze thoroughly between each trial to remove olfactory cues.[13]

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

Conclusion

This compound remains a valuable pharmacological tool for the investigation of the 5-HT1A receptor's role in the central nervous system. Its high affinity and selectivity, coupled with its in vivo activity, make it suitable for a wide range of neuropharmacological studies. By providing detailed methodologies and a clear understanding of its mechanism of action, this guide aims to support researchers in designing and executing rigorous experiments to further our understanding of the serotonergic system and its implications for neuropsychiatric disorders.

References

- 1. medkoo.com [medkoo.com]

- 2. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spinal G-Protein-Gated Potassium Channels Contribute in a Dose-Dependent Manner to the Analgesic Effect of μ- and δ- But Not κ-Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. benchchem.com [benchchem.com]

- 11. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 15. protocols.io [protocols.io]

(S)-WAY 100135 Dihydrochloride and Serotonergic Neurotransmission: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Introduction to (S)-WAY 100135 Dihydrochloride (B599025) in Serotonergic Research

(S)-WAY 100135 dihydrochloride is a potent and selective antagonist for the 5-HT1A serotonin (B10506) receptor.[1][2] Its high affinity for this receptor subtype makes it an invaluable tool in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. This guide provides a comprehensive technical overview of its mechanism of action, its effects on serotonergic neurotransmission, and detailed experimental protocols for its use.

The 5-HT1A receptor is a key regulator of the serotonin system, functioning as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions.[3][4] As a presynaptic autoreceptor, it provides negative feedback to inhibit serotonin release. Postsynaptically, it mediates the effects of serotonin in target neurons. (S)-WAY 100135, by blocking these receptors, allows for the elucidation of their specific functions.

Quantitative Pharmacological Profile

The pharmacological activity of (S)-WAY 100135 has been extensively characterized using various in vitro and in vivo assays. The following tables summarize key quantitative data regarding its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for 5-HT1A and Other Receptors

| Receptor | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Selectivity vs. 5-HT1A |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | 34 | - | - |

| 5-HT1A | - | - | 15 | - | - |

| 5-HT1B | - | - | >1000 | - | >66x |

| 5-HT1C | - | - | >1000 | - | >66x |

| 5-HT2 | - | - | >1000 | - | >66x |

| α1-adrenergic | - | - | >1000 | - | >66x |

| α2-adrenergic | - | - | >1000 | - | >66x |

| D2 | - | - | >1000 | - | >66x |

Data compiled from multiple sources.[1][2][5]

Table 2: Functional Antagonist Potency of this compound

| Assay | Agonist | Tissue/Cell Line | Measured Effect | IC50 (nM) |

| Electrically Evoked Contractions | 5-CT | Guinea-pig Ileum | Antagonism of contraction | pA2 = 7.2 |

| Neuronal Firing | 8-OH-DPAT | Anesthetized Rat Raphe | Antagonism of firing inhibition | 0.5 mg/kg (i.v.) |

| Behavioral Deficits | 5-HT | Rat | Abolition of deficits | 10 mM (1 µL microinjection) |

Data compiled from multiple sources.[5]

Mechanism of Action and Impact on Serotonergic Neurotransmission

(S)-WAY 100135 exerts its effects by competitively blocking the 5-HT1A receptor. This action has distinct consequences at presynaptic and postsynaptic sites.

-

Presynaptic Autoreceptor Blockade: In the raphe nuclei, 5-HT1A autoreceptors normally inhibit the firing of serotonin neurons. By blocking these autoreceptors, (S)-WAY 100135 disinhibits these neurons, leading to an increase in serotonin release in projection areas. However, some studies suggest that (S)-WAY 100135 may have partial agonist properties at these autoreceptors, which can lead to a transient decrease in serotonin levels.[6]

-

Postsynaptic Receptor Blockade: In postsynaptic regions like the hippocampus and cortex, (S)-WAY 100135 blocks the effects of serotonin. The 5-HT1A receptor is coupled to Gi/o proteins, and its activation typically leads to inhibition of adenylyl cyclase and opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][7][8] (S)-WAY 100135 prevents these downstream signaling events.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

(S)-WAY 100135 Dihydrochloride: A Comprehensive Technical Review

(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacological research. This technical guide provides a detailed overview of the existing literature on (S)-WAY 100135, summarizing its pharmacological profile, key experimental findings, and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

(S)-WAY 100135 is a phenylpiperazine derivative that acts as a high-affinity antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] Its selectivity for the 5-HT1A receptor over other serotonin (B10506) receptor subtypes and other neurotransmitter receptors makes it a valuable tool for elucidating the role of this receptor in various physiological and pathological processes.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for (S)-WAY 100135 dihydrochloride in various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Potency

| Parameter | Species | Tissue/Cell Line | Value | Reference(s) |

| IC50 | Rat | Hippocampus | 15 nM | [3][4] |

| IC50 | Rat | Hippocampus | 33.9 nM | [2] |

| IC50 | Rat | Hippocampus | 34 nM | [1] |

| pA2 | Guinea Pig | Ileum | 7.2 | [1] |

| pA2 | Human | Cloned 5-HT1A Receptors | 7.77 | [5] |

| pKi (5-HT1D) | - | - | 7.58 | [6][7] |

| pKi (5-HT1B) | - | - | 5.82 | [6][7] |

Table 2: In Vivo Efficacy and Potency

| Experimental Model | Species | Effect | Effective Dose | Reference(s) |

| Elevated Plus-Maze | Mouse | Anxiolytic-like effects | 10 mg/kg | [8] |

| 8-OH-DPAT-induced Hyperglycaemia | Rat | Attenuation | 1 mg/kg (i.v.) | [9] |

| 8-OH-DPAT-induced Inhibition of Raphe Firing | Rat | Antagonism | 0.5 mg/kg (i.v.) | [1] |

| MK-801-induced Locomotor Activity | Rat | Attenuation | 10 and 20 mg/kg | [10] |

| MK-801-induced Sensorimotor Gating Deficits | Rat | Attenuation | 1.25 and 2.5 mg/kg | [10] |

| MK-801-induced Working Memory Deficits | Rat | Attenuation | 1.25 and 2.5 mg/kg | [10] |

| Reversal of 8-OH-DPAT-induced 5-HT Decrease | Rat | Reversal | ED50 ≈ 3.3 mg/kg | [11] |

Key Experimental Findings and Protocols

(S)-WAY 100135 has been extensively studied in a variety of experimental paradigms to characterize its pharmacological effects. Below are detailed descriptions of some of the key experimental protocols used in these studies.

In Vivo Microdialysis

Objective: To determine the effect of (S)-WAY 100135 on extracellular neurotransmitter levels, particularly serotonin (5-HT), in specific brain regions.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the brain region of interest, such as the ventral hippocampus.

-

Microdialysis Procedure: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Following a stabilization period, baseline dialysate samples are collected.

-

Drug Administration: (S)-WAY 100135 is administered systemically (e.g., subcutaneously or intravenously). In some studies, the 5-HT1A agonist 8-OH-DPAT is administered to assess the antagonistic properties of (S)-WAY 100135.[11]

-

Sample Analysis: Dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter levels.[11]

Key Findings:

-

When administered alone, (S)-WAY 100135 can cause a transient, dose-dependent decrease in hippocampal 5-HT levels, suggesting partial agonist properties at somatodendritic 5-HT1A autoreceptors.[11]

-

(S)-WAY 100135 effectively antagonizes the decrease in 5-HT release induced by the 5-HT1A agonist 8-OH-DPAT.[11]